molecular formula C19H18F3N7O2 B2462352 (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396865-43-2

(4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2462352
CAS No.: 1396865-43-2
M. Wt: 433.395
InChI Key: YHSBCZKEJADEEO-UHFFFAOYSA-N
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Description

(4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Biological Activity

The compound (4-(pyridin-4-ylmethyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C25H25F3N4OC_{25}H_{25}F_3N_4O and has a complex structure featuring a piperazine ring, a pyridine moiety, and a tetrazole group. The trifluoromethoxy substitution on the phenyl ring enhances its lipophilicity, which may influence its biological interactions.

Research indicates that compounds containing piperazine and pyridine derivatives often exhibit various biological activities due to their ability to interact with multiple biological targets. In particular:

  • CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania species. This inhibition is critical for the treatment of leishmaniasis as it affects the growth of Leishmania donovani promastigotes .
  • Antiparasitic Activity : The compound demonstrated significant antiparasitic activity, with effective concentrations (EC50 values) in the low micromolar range against intracellular L. donovani. This suggests that it may serve as a lead compound for developing new treatments for leishmaniasis .

Biological Activity Overview

Biological Activity Effect Reference
CYP Enzyme InhibitionStrong inhibition of CYP51
Antiparasitic ActivityEffective against L. donovani
Selectivity for ParasitesModest selectivity over macrophages
Accumulation of SterolsInduces accumulation in membranes

Case Studies and Research Findings

  • Inhibitory Effects on Leishmania : A study characterized the compound's ability to inhibit L. donovani proliferation effectively. The compound's structure allows it to selectively target the CYP enzymes critical for parasite survival while showing reduced toxicity to mammalian cells .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the piperazine and pyridine rings have been studied to optimize potency and selectivity. For instance, replacing the pyridyl group with imidazole resulted in enhanced selectivity for CYP5122A1 but reduced activity against L. donovani .
  • Potential for Anticancer Applications : Given the structural similarities to other known anticancer agents, further studies are warranted to explore its efficacy against various cancer cell lines. Preliminary data suggest that piperazine derivatives can exhibit cytotoxic effects in certain cancer models .

Properties

IUPAC Name

[4-(pyridin-4-ylmethyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)31-16-3-1-15(2-4-16)29-25-17(24-26-29)18(30)28-11-9-27(10-12-28)13-14-5-7-23-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSBCZKEJADEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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